

Spectroscopic comparison of Tetraisocyanatosilane reaction intermediates and final products.

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Compound of Interest

Compound Name: Tetraisocyanatosilane

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Spectroscopic Comparison of Tetraisocyanatosilane Reaction Intermediates and Final Products

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **tetraisocyanatosilane** and its derivatives formed during alcoholysis. This guide provides a detailed comparison of the spectroscopic data for the starting material, reaction intermediates, and the final product, supported by experimental protocols and visual workflows.

The reaction of **tetraisocyanatosilane**, $\text{Si}(\text{NCO})_4$, with alcohols is a fundamental process in materials science and organic synthesis, leading to the formation of various alkoxy-substituted isocyanatosilanes and ultimately tetraalkoxysilanes. Understanding the progression of this reaction requires a robust analytical framework to identify and characterize the transient intermediates and the final products. This guide offers a spectroscopic comparison of the species involved in the reaction of **tetraisocyanatosilane** with ethanol, providing a valuable resource for monitoring reaction kinetics and understanding product formation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tetraisocyanatosilane** (TICS), its ethoxy-substituted intermediates, and the final product, tetraethoxysilane (TEOS). This data is essential for distinguishing between the different species present in the reaction mixture.

| Compound Name | Formula | IR $\nu(\text{NCO})$ (cm^{-1}) | ^{29}Si NMR (ppm) | ^{13}C NMR (ppm) |
|------------------------------|---|---|----------------------------|---------------------------|
| Tetraisocyanatosilane (TICS) | $\text{Si}(\text{NCO})_4$ | ~2280 (very strong)[1] | Not available | Not available |
| Ethoxytris(isocyanato)silane | $(\text{CH}_3\text{CH}_2\text{O})\text{Si}(\text{NCO})_3$ | Not available | Not available | Not available |
| Diethoxydiisocyanatosilane | $(\text{CH}_3\text{CH}_2\text{O})_2\text{Si}(\text{NCO})_2$ | Not available | Not available | Not available |
| Triethoxyisocyanatosilane | $(\text{CH}_3\text{CH}_2\text{O})_3\text{Si}(\text{NCO})$ | Not available | Not available | Not available |
| Tetraethoxysilane (TEOS) | $\text{Si}(\text{OCH}_2\text{CH}_3)_4$ | N/A | ~ -81.7[2] | Not available |

Table 1: Key Spectroscopic Data for **Tetraisocyanatosilane** and its Ethoxy Derivatives.

| Compound Name | Key IR Absorptions (cm^{-1}) |
|------------------------------|--|
| Tetraisocyanatosilane (TICS) | ~2280: $\nu(\text{NCO})$ asymmetric stretch (very strong) [1] |
| Tetraethoxysilane (TEOS) | ~1100-1000: $\nu(\text{Si-O-C})$ asymmetric stretch (strong, broad) ~960: $\nu(\text{Si-O})$ stretch ~800: $\nu(\text{Si-O})$ symmetric stretch ~2975, ~2885: C-H stretches (strong) ~1445, ~1390: C-H bending |

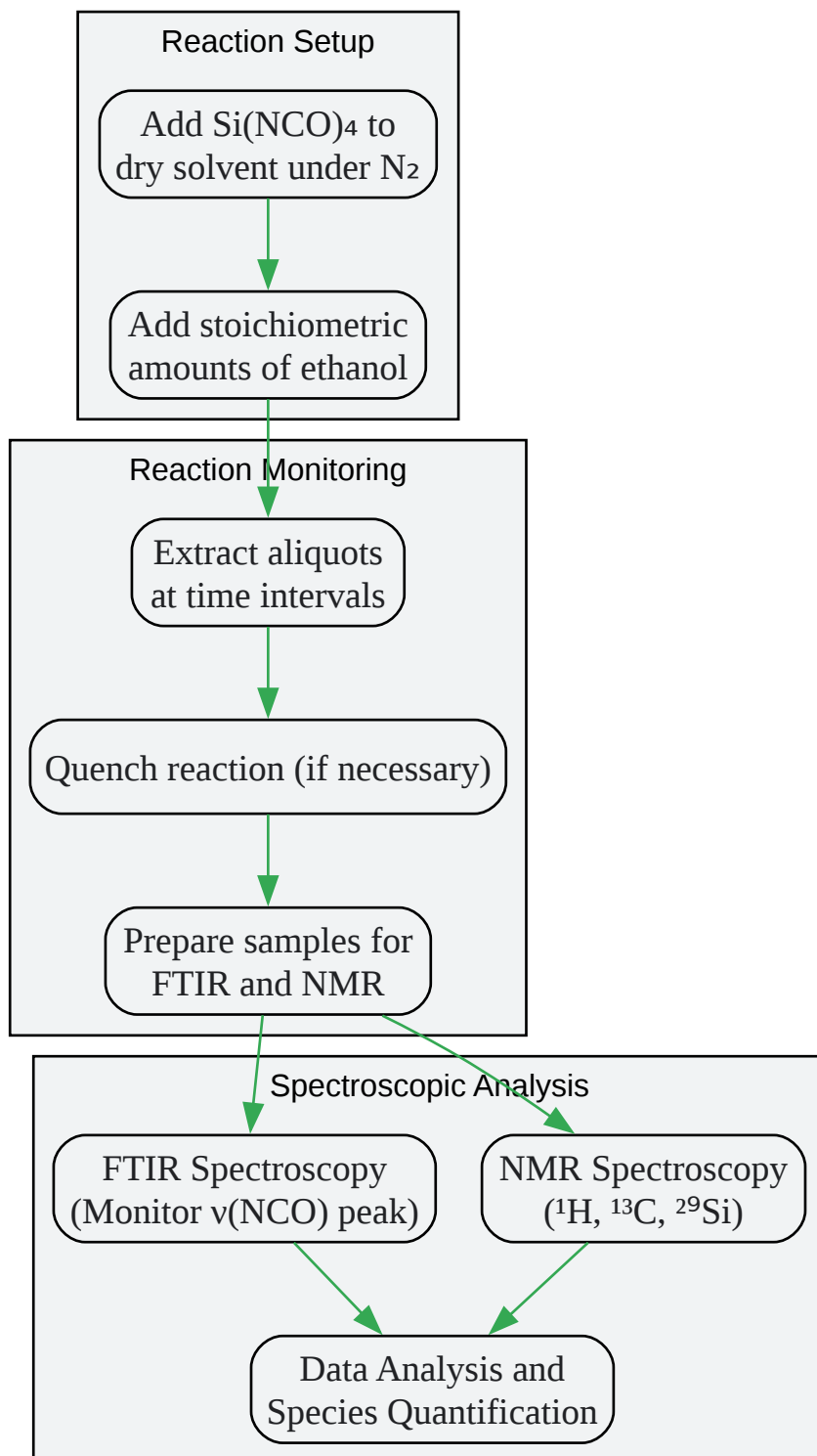
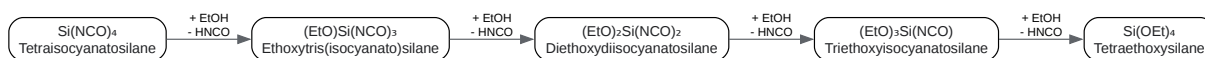
Table 2: Infrared Spectroscopy Peak Assignments.

| Compound Name | ^{29}Si NMR Chemical Shift (ppm) |
|--------------------------|---|
| Tetraethoxysilane (TEOS) | ~ -81.7[2] |

Table 3: ^{29}Si NMR Chemical Shifts.

Reaction Pathway and Experimental Workflow

The reaction of **tetraisocyanatosilane** with ethanol proceeds in a stepwise manner, with the sequential substitution of isocyanate groups by ethoxy groups. This progression can be monitored using various spectroscopic techniques.



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